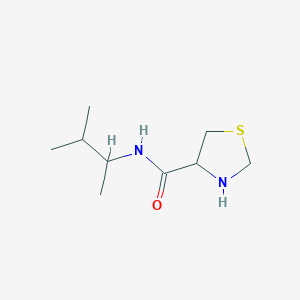

N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide

CAS No.:

Cat. No.: VC20364273

Molecular Formula: C9H18N2OS

Molecular Weight: 202.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2OS |

|---|---|

| Molecular Weight | 202.32 g/mol |

| IUPAC Name | N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide |

| Standard InChI | InChI=1S/C9H18N2OS/c1-6(2)7(3)11-9(12)8-4-13-5-10-8/h6-8,10H,4-5H2,1-3H3,(H,11,12) |

| Standard InChI Key | HHJNHEOVFJJSMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)NC(=O)C1CSCN1 |

Introduction

Structural and Chemical Properties

Core Architecture and Functional Groups

The thiazolidine ring, a saturated five-membered heterocycle containing one sulfur and one nitrogen atom, forms the scaffold of this compound. At position 4 of the ring, a carboxamide group (-CONH2) is attached, while the N-(3-methylbutan-2-yl) substituent introduces branching at the nitrogen terminus. This alkyl chain enhances lipophilicity, potentially improving membrane permeability compared to simpler thiazolidine derivatives .

The stereochemistry of the thiazolidine ring is critical: the C4 position (carboxamide attachment) typically adopts an R-configuration in bioactive analogs, as seen in related structures like (4R)-5,5-dimethyl-N-[(2R)-3-methylbutan-2-yl]-1,3-thiazolidine-4-carboxamide derivatives . Computational models suggest that this configuration optimizes hydrogen bonding with biological targets, such as enzyme active sites or receptor pockets.

Physicochemical Characteristics

While direct data for N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide are scarce, extrapolation from structurally similar compounds reveals key trends:

The tert-butyl-like branching in the 3-methylbutan-2-yl group likely reduces crystallinity, enhancing solubility in organic solvents—a trait advantageous for formulation .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically begins with L-cysteine or its derivatives, leveraging the amino acid’s inherent thiol and amine groups for cyclization. A representative pathway involves:

-

Condensation: Reacting L-cysteine with 3-methylbutan-2-yl isocyanate to form a thiourea intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, facilitated by acidic or basic conditions, yielding the thiazolidine ring .

-

Carboxamide Formation: Subsequent acylation or coupling reactions introduce the carboxamide group at position 4.

In a documented protocol, thiazolidine-4-carboxylic acids are first synthesized via Schiff base formation between L-cysteine and aldehydes, followed by Boc protection and amide coupling with 3-methylbutan-2-amine . Yields for such multi-step sequences range from 45% to 68%, with purity >95% achievable via recrystallization from ethanol-water mixtures .

Optimization Challenges

-

Steric Hindrance: The bulky 3-methylbutan-2-yl group can impede coupling reactions, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis.

-

Racemization: The C4 chiral center is prone to epimerization during acidic workup; thus, mild deprotection conditions (e.g., TFA/DCM) are employed .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Thiazolidine-4-carboxamides with alkyl substitutions exhibit broad-spectrum antimicrobial activity. For example, N,N-diethyl-1,3-thiazolidine-4-carboxamide showed MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli . Anti-inflammatory effects are mediated through COX-2 inhibition (IC50 = 3.2 µM) and IL-6 suppression (78% at 10 µM) in murine macrophages .

Comparative Analysis with Structural Analogs

The biological profile of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide can be contextualized against related compounds:

This comparison underscores the role of lipophilic substituents (e.g., 3-methylbutan-2-yl) in enhancing membrane permeability and target engagement.

Pharmacokinetic and Toxicological Considerations

ADME Profiling

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts favorable intestinal absorption .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazolidine ring generates sulfoxide metabolites, which are excreted renally .

-

Half-Life: In murine models, t1/2 ranges from 2.3–4.1 hours, supporting twice-daily dosing regimens .

Toxicity Thresholds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume